

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate CAS number 1075-82-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Ethyl 1-

Compound Name: *(hydroxymethyl)cyclopentanecarb
oxylate*

Cat. No.: *B1391412*

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** (CAS 1075-82-7)


Abstract & Overview

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, identified by CAS number 1075-82-7, is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry.^[1] Its structure uniquely combines a stable cyclopentane scaffold with two distinct functional groups: an ethyl ester and a primary hydroxymethyl group.^[2] This arrangement provides two reactive centers that can be manipulated selectively, making it a versatile building block for the synthesis of more complex molecules and pharmaceutical intermediates.^[3] Investigations have highlighted its potential in the development of novel anti-inflammatory and antimicrobial agents.^[1] This guide provides a comprehensive technical overview covering its physicochemical properties, detailed synthesis protocols, spectroscopic profile, chemical reactivity, and essential safety guidelines for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

The fundamental identity of a chemical reagent is the cornerstone of reproducible science.

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is a liquid at room temperature, and its polarity is influenced by the presence of both the ester and the hydroxyl group, rendering it soluble in a range of common organic solvents.[1][2]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of the title compound.

Experimental Protocol: Selective Reduction

This protocol describes the synthesis starting from Diethyl cyclopentane-1,1-dicarboxylate.

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Diethyl cyclopentane-1,1-dicarboxylate (1 equivalent). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
 - Rationale: Anhydrous (dry) conditions are critical because LiAlH_4 reacts violently with water. Nitrogen provides an inert atmosphere to prevent moisture from entering the reaction.
- Cooling: The flask is cooled to 0°C using an ice-water bath.
 - Rationale: The reduction of esters with LiAlH_4 is highly exothermic. Cooling the reaction prevents overheating, which could lead to side reactions and a decrease in selectivity and yield.
- Reagent Addition: A solution of LiAlH_4 (1.0 M in THF, 1 equivalent) is added dropwise via the dropping funnel over 30-60 minutes. The reaction progress is monitored by Thin-Layer Chromatography (TLC).
 - Rationale: Using a single equivalent of the reducing agent is key to selectively reducing only one of the two ester groups. Dropwise addition maintains temperature control.
- Reaction Quench: Once the starting material is consumed (as indicated by TLC), the reaction is carefully quenched at 0°C by the slow, dropwise addition of ethyl acetate, followed by water and then a dilute acid solution (e.g., 1M HCl).
 - Rationale: The quench deactivates any remaining LiAlH_4 . This process is also highly exothermic and must be done slowly and at low temperature to avoid uncontrolled effervescence.
- Extraction and Workup: The layers are separated, and the aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Rationale: This standard workup procedure isolates the crude product from the aqueous phase and inorganic salts.
- Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate**.
 - Rationale: Chromatography separates the desired product from any unreacted starting material, the diol byproduct, and other impurities, ensuring high purity.

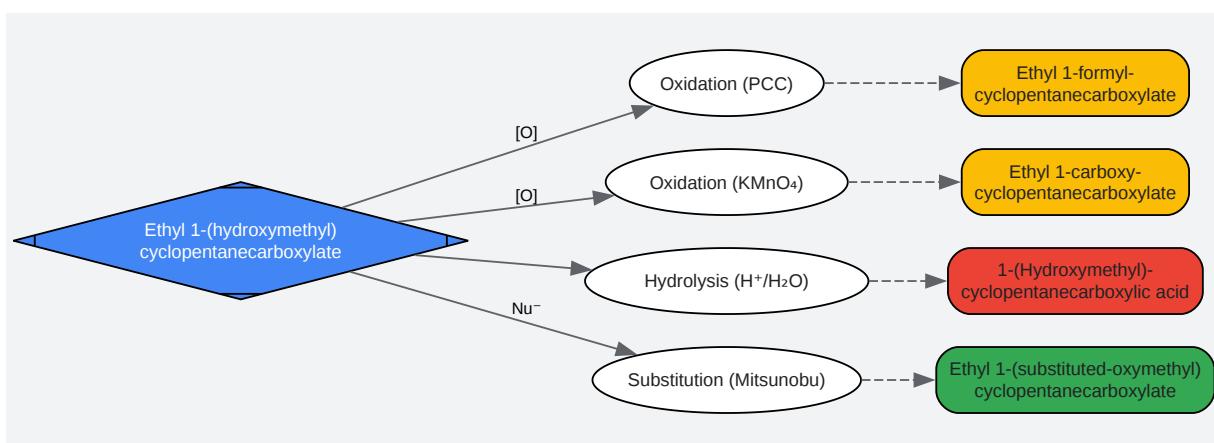
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific experimental spectra are proprietary, the expected data can be reliably predicted based on the known effects of its functional groups. [4] Table 2: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 4.15	Quartet (q)	2H	-O-CH ₂ -CH ₃	Methylene protons of the ethyl group, deshielded by the adjacent oxygen and split by the methyl group.
~ 3.60	Singlet (s)	2H	-CH ₂ -OH	Methylene protons of the hydroxymethyl group. Adjacent to a quaternary carbon, so no splitting is expected.
~ 2.50	Broad Singlet (br s)	1H	-CH ₂ -OH	The hydroxyl proton signal is often broad and its position can vary with concentration and sample purity.
~ 1.90 - 1.60	Multiplet (m)	8H	Cyclopentane Ring Protons	The eight protons on the cyclopentane ring will overlap, creating a complex multiplet.

| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |

Table 3: Predicted ¹³C NMR, IR, and MS Data


Technique	Feature	Predicted Value	Rationale
¹³ C NMR	Carbonyl Carbon	~ 175 ppm	Typical chemical shift for an ester carbonyl carbon.
	Quaternary Carbon	~ 50 ppm	The central carbon of the cyclopentane ring bonded to the functional groups.
	-CH ₂ -OH	~ 65 ppm	Carbon of the hydroxymethyl group, deshielded by oxygen.
	-O-CH ₂ -CH ₃	~ 61 ppm	Methylene carbon of the ethyl ester, deshielded by oxygen.
	Cyclopentane Carbons	~ 35 ppm, ~ 24 ppm	Signals for the two sets of equivalent CH ₂ groups in the ring.
	Methyl Carbon	~ 14 ppm	Methyl carbon of the ethyl ester group.
IR	O-H Stretch	~ 3400 cm ⁻¹ (broad)	Characteristic broad absorption for the hydroxyl group due to hydrogen bonding.
	C-H Stretch	~ 2960, 2870 cm ⁻¹	Aliphatic C-H stretching.
	C=O Stretch	~ 1730 cm ⁻¹ (strong)	Strong, sharp absorption characteristic of an ester carbonyl group.
	C-O Stretch	~ 1250 - 1100 cm ⁻¹	Stretching vibrations for the C-O single

Technique	Feature	Predicted Value	Rationale
			bonds of the ester and alcohol.
Mass Spec.	Molecular Ion $[M]^+$	$m/z = 172$	Corresponds to the molecular weight of the compound.
	Key Fragments	$m/z = 141 ([M - CH_2OH]^+)$	Loss of the hydroxymethyl group.

|| | $m/z = 127 ([M - OC_2H_5]^+)$ | Loss of the ethoxy group. |

Chemical Reactivity and Synthetic Potential

The synthetic utility of **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** stems from the orthogonal reactivity of its two primary functional groups. The hydroxymethyl group can undergo oxidation or nucleophilic substitution, while the ester group is susceptible to hydrolysis or transesterification. [1] This allows for a stepwise and controlled elaboration of the molecular scaffold.

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of the title compound.

- Oxidation of the Hydroxymethyl Group: The primary alcohol can be selectively oxidized. Using mild reagents like Pyridinium chlorochromate (PCC) will yield the corresponding aldehyde, Ethyl 1-formylcyclopentanecarboxylate. [1] Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or TEMPO, will oxidize it fully to the carboxylic acid, forming Ethyl 1-carboxycyclopentanecarboxylate. [1] This selectivity is crucial for building molecular complexity.
- Reactions of the Ester Group: The ethyl ester can undergo hydrolysis under either acidic or basic conditions to yield 1-(hydroxymethyl)cyclopentanecarboxylic acid. [1] It can also undergo transesterification in the presence of another alcohol and a suitable catalyst to form a different ester. [1]* Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group or activated for nucleophilic substitution reactions. For instance, under Mitsunobu conditions (using DIAD and PPh₃), it can be displaced by a wide range of nucleophiles, enabling the introduction of various functionalities. [1]

Safety, Storage, and Handling

While the toxicological properties of **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** have not been fully investigated, prudent laboratory practices are essential. [5] Adherence to the following guidelines ensures safe handling and maintains the integrity of the compound.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [6][7]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling. [6][7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [3] Keep away from strong oxidizing agents, as they can react with the hydroxymethyl group. [3]* Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. [7]* Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. [6]

Conclusion

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate (CAS 1075-82-7) is a valuable and versatile synthetic intermediate. Its bifunctional nature allows for selective chemical transformations, making it an important building block for constructing complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel compounds and technologies.

References

- Benchchem. (n.d.). **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** | 1075-82-7.
- CymitQuimica. (n.d.). CAS 1075-82-7: Cyclopentanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester.
- ChemicalBook. (2023). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate**, 97%, Thermo Scientific Chemicals 1 g.
- Fisher Scientific. (n.d.). **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate**, 97%, Thermo Scientific Chemicals.
- PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate.
- ChemicalBook. (2024). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1.
- Smolecule. (2024). Buy Diethyl cyclopent-1-ene-1,2-dicarboxylate | 70202-92-5.
- PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.
- ChemicalBook. (n.d.). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis.
- University of Calgary. (n.d.). CSD Solution #13.
- Fisher Scientific. (2024). Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- On-Chembio. (2025). Sourcing High-Purity Ethyl 1-(Hydroxymethyl)cyclopropanecarboxylate for Pharma R&D.
- LookChem. (n.d.). Cas 41248-23-1, ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE.
- CP Lab Safety. (n.d.). Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, min 96%, 100 mg.
- Thermo Fisher Scientific. (n.d.). Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, 95% 5 g.
- Fisher Scientific. (n.d.). **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate**, 97%, Thermo Scientific Chemicals.
- Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate**.
- Benchchem. (n.d.). Diethyl Cyclopentane-1,1-dicarboxylate|CAS 4167-77-5.
- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
- Google Patents. (1996). US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
- PubMed Central. (2012). Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives.
- Shenyang East Chemical Science-Tech Co.,Ltd. (2024). Chemical Properties and Uses of Dicyclohexylamine. Retrieved from Shenyang East Chemical Science-Tech Co.,Ltd.
- Stuvia. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- University of Calgary. (n.d.). Spectra Problem #7 Solution.
- SpectraBase. (n.d.). (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum.
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
- MDPI. (n.d.). Effects of Roasting Conditions on the Quality of Sesame Oil: Sensory Profiles, Volatile Components, Fatty Acids and Oxidative Stability.
- PubMed. (n.d.). Phenytoin prodrugs IV: Hydrolysis of various 3-(hydroxymethyl)phenytoin esters.
- MDPI. (n.d.). Green Extraction and Liposomal Encapsulation of Inonotus obliquus (Chaga) Extracts: Comparative Phytochemical and Antioxidant Analysis.
- NIST. (n.d.). ethyl cyclopentanecarboxylate.
- MDPI. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization.
- Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE.
- Oakwood Chemical. (n.d.). Ethyl cyclopentanecarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 1075-82-7: Cyclopentanecarboxylic acid, 1-(hydroxymeth... [cymitquimica.com]
- 3. Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. fishersci.com [fishersci.com]
- 6. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.nl [fishersci.nl]
- To cite this document: BenchChem. [Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate CAS number 1075-82-7]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1391412#ethyl-1-hydroxymethyl-cyclopentanecarboxylate-cas-number-1075-82-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com